![molecular formula C18H17N3O2S B5458304 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide
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Description
“N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide” is a chemical compound with a molecular weight of 217.27 . It is a liquid at room temperature .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide” is represented by the linear formula C12 H15 N3 O .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
“N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide” is a liquid at room temperature .Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(17(22)13-24-15-10-6-3-7-11-15)12-16-19-18(20-23-16)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONOADFFAZSAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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